molecular formula C14H19N5O B2485520 (E)-N-[2-(Benzotriazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411322-96-6

(E)-N-[2-(Benzotriazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2485520
CAS No.: 2411322-96-6
M. Wt: 273.34
InChI Key: WWEOADOCVXZCFB-VMPITWQZSA-N
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Description

The compound is an amide derivative containing a benzotriazole moiety. Benzotriazole is a heterocyclic compound with the formula C6H4N3. It consists of a benzene ring fused to a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzotriazole ring structure attached to an ethyl chain, which is further connected to an amide group. The amide group contains the dimethylamino substituent and a but-2-ene moiety .


Chemical Reactions Analysis

Benzotriazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms in the triazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the benzotriazole ring and the amide group would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. Benzotriazole and its derivatives have been studied for their potential uses in various fields, including medicinal chemistry, due to their diverse biological activities .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, or catalysis, given the known applications of benzotriazole derivatives .

Properties

IUPAC Name

(E)-N-[2-(benzotriazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-18(2)10-5-8-14(20)15-9-11-19-13-7-4-3-6-12(13)16-17-19/h3-8H,9-11H2,1-2H3,(H,15,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEOADOCVXZCFB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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